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molecular formula C18H23N3O2 B1632322 Tert-butyl 4-(1,8-naphthyridin-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(1,8-naphthyridin-2-yl)piperidine-1-carboxylate

Cat. No. B1632322
M. Wt: 313.4 g/mol
InChI Key: RWOGVJTUNCLABR-UHFFFAOYSA-N
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Patent
US06743800B1

Procedure details

3.14 g of 1-tert-butoxycarbonyl-4-acetyl-piperidine and 1.83 g of 2-amino-3-formyl-pyridine were refluxed with 0.25 g of L-proline in n-butanol for 72 hours. After removing the solvent in vacuo the residue was combined with the residue obtained in an identical reaction and chromatographed on silica gel with ethyl acetate/n-heptane (1:1) to give 1.08 g of the title compound.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=O)[CH3:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[NH2:17][C:18]1[C:23]([CH:24]=O)=[CH:22][CH:21]=[CH:20][N:19]=1.N1CCC[C@H]1C(O)=O>C(O)CCC>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:15]=[CH:24][C:23]3[C:18](=[N:19][CH:20]=[CH:21][CH:22]=3)[N:17]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C)=O
Name
Quantity
1.83 g
Type
reactant
Smiles
NC1=NC=CC=C1C=O
Name
Quantity
0.25 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the solvent in vacuo the residue
CUSTOM
Type
CUSTOM
Details
obtained in an identical reaction
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with ethyl acetate/n-heptane (1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=NC2=NC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: CALCULATEDPERCENTYIELD 24.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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